2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-24(21,22)15-7-5-4-6-12(15)16(20)19-17-18-13-9-8-11(2)10-14(13)23-17/h4-7,11H,3,8-10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSARMNFZLMGQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule belonging to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S2
- Molecular Weight : 306.43 g/mol
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown inhibitory activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The cytotoxic potency is often evaluated using the MTT assay or crystal violet assay to determine IC50 values.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 5.0 |
| Benzothiazole Derivative B | HCT-116 | 3.8 |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Benzothiazole derivatives have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). For example, the compound demonstrated significant inhibition of LO with an IC50 value in the sub-micromolar range under both activated neutrophils and cell-free conditions.
The biological activity of This compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes.
- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to cancer proliferation and inflammation.
Case Studies
- Antitumor Efficacy : In a study evaluating several benzothiazole derivatives for their cytotoxic effects on cancer cell lines, one derivative showed an IC50 value of 4.5 µM against MCF-7 cells. This suggests that structural modifications can enhance or diminish the antitumor properties of these compounds.
- Inflammation Models : Another study focused on the anti-inflammatory effects of similar compounds demonstrated a significant reduction in inflammatory markers in animal models treated with benzothiazole derivatives.
Comparison with Similar Compounds
Core Benzamide Derivatives
- N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives (e.g., 2-BTBA and 2-BTFBA):
Sulfonyl/Sulfanyl Substituted Analogs
- N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)-3-(Methylsulfanyl)Benzamide (BG14840) :
- 2-(Benzenesulfonyl)-N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide (BI93664) :
Complex Heterocyclic Derivatives
- Structural bulk may limit bioavailability compared to the target compound .
- Tricyclic Dioxa-Thia-Aza Derivatives (CM962627) :
Key Structural Variations and Implications
*Estimated based on similar structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
